methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, a cyano group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride typically involves the reaction of 2-cyano-5-(piperazin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The cyano group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-5-(piperidin-1-yl)benzoate
- Methyl 2-cyano-5-(morpholin-1-yl)benzoate
Uniqueness
Methyl 2-cyano-5-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2703782-39-0 |
---|---|
Molecular Formula |
C13H16ClN3O2 |
Molecular Weight |
281.7 |
Purity |
95 |
Origin of Product |
United States |
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